molecular formula C9H18N2 B2818368 1-cyclopropyl-N-methylpiperidin-4-amine CAS No. 1096334-18-7

1-cyclopropyl-N-methylpiperidin-4-amine

Cat. No.: B2818368
CAS No.: 1096334-18-7
M. Wt: 154.257
InChI Key: BFKLYKRCRPMUCU-UHFFFAOYSA-N
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Description

“(1-Cyclopropyl-piperidin-4-YL)-methyl-amine” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .

Scientific Research Applications

Catalytic Synthesis

  • A study by Lebold, Leduc, and Kerr (2009) explored the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, demonstrating an innovative approach to access highly functionalized piperidines with excellent yields. The study underscores the utility of cyclopropyl compounds in catalytic synthesis processes (Lebold, Leduc, & Kerr, 2009).

Pharmacological Evaluation

  • Dounay et al. (2009) evaluated the pharmacological properties of aminopyrimidine derivatives containing cyclopropyl-piperidinyl structures. One such compound demonstrated moderate potency as a 5-HT(1A) agonist, highlighting the potential of cyclopropyl-piperidinyl derivatives in developing novel therapeutic agents (Dounay et al., 2009).

Anticancer and Antituberculosis Studies

  • Research by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis, anticancer, and antituberculosis studies of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives. This study signifies the potential of cyclopropyl-piperidinyl compounds in contributing to the development of new therapeutic agents for treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Organic Synthesis and Material Science

  • A study by Teffera et al. (2013) on novel anaplastic lymphoma kinase inhibitors highlighted the importance of understanding the pharmacokinetics of cyclopropyl-piperidinyl compounds for the treatment of cancer. This research shows how modifications to the cyclopropyl-piperidinyl structure can impact the metabolic stability and efficacy of potential cancer therapeutics (Teffera et al., 2013).

Mechanism of Action

The mechanism of action of “(1-Cyclopropyl-piperidin-4-YL)-methyl-amine” is not known. Piperidine derivatives can exhibit a wide range of biological activities, but these depend on the type and location of substitution on the heterocyclic ring .

Properties

IUPAC Name

1-cyclopropyl-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-10-8-4-6-11(7-5-8)9-2-3-9/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKLYKRCRPMUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096334-18-7
Record name 1-cyclopropyl-N-methylpiperidin-4-amine
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